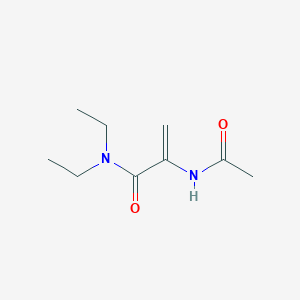![molecular formula C16H14N4 B12609390 6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline CAS No. 649749-04-2](/img/structure/B12609390.png)
6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline is a heterocyclic compound that belongs to the indoloquinoline family. This compound is of significant interest due to its potential biological activities, including anticancer properties . The structure of this compound consists of an indole fused with a quinoline ring, which contributes to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline typically involves the condensation of 6-hydrazinyl-11H-indolo[3,2-c]quinoline with various aldehydes or ketones . One common method involves the reaction of 6-hydrazinyl-11H-indolo[3,2-c]quinoline with diethyl-2,2’-((3-formyl-2-hydroxy-5-methylbenzyl)azanediyl)-diacetate under specific conditions to form the desired compound . The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires careful control of temperature and reaction time to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for scalability, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, purification techniques such as recrystallization and chromatography would be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various electrophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of reduced indoloquinoline derivatives.
Substitution: Formation of substituted indoloquinoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclin-dependent kinases (Cdks), which play a crucial role in cell cycle regulation . By inhibiting Cdks, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its ability to intercalate into DNA and disrupt DNA replication further contributes to its anticancer activity .
Comparación Con Compuestos Similares
6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline can be compared with other similar compounds, such as:
11H-indolo[3,2-c]quinoline: Lacks the hydrazinyl and methyl groups, which may affect its biological activity.
6-Amino-11H-indolo[3,2-c]quinoline: Contains an amino group instead of a hydrazinyl group, leading to different reactivity and biological properties.
11-Methyl-6H-indolo[2,3-b]quinoline: A structurally related compound with different substitution patterns, affecting its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
649749-04-2 |
|---|---|
Fórmula molecular |
C16H14N4 |
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
(4-methyl-11H-indolo[3,2-c]quinolin-6-yl)hydrazine |
InChI |
InChI=1S/C16H14N4/c1-9-5-4-7-11-14(9)19-16(20-17)13-10-6-2-3-8-12(10)18-15(11)13/h2-8,18H,17H2,1H3,(H,19,20) |
Clave InChI |
FBUZLJHFMWMQPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C3=C(C4=CC=CC=C4N3)C(=N2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


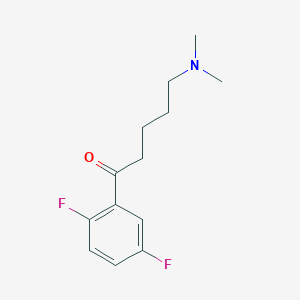
![N-[(3-Aminophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B12609329.png)
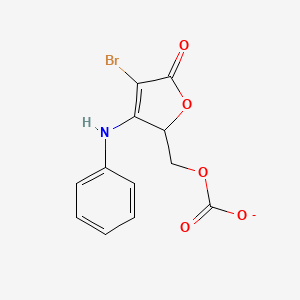
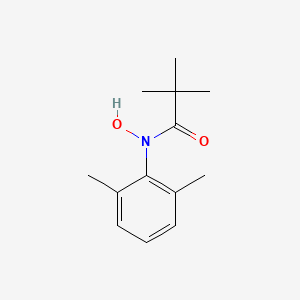
![4-[4-(Hydroxymethyl)phenoxy]-5-(phenylsulfanyl)benzene-1,2-dicarbonitrile](/img/structure/B12609340.png)
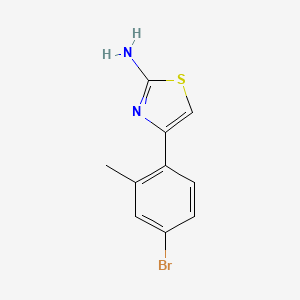
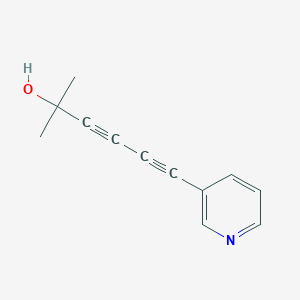
![1-Piperidinecarboxylic acid, 4-[4-[[[8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-3-cyano-6-quinolinyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B12609357.png)
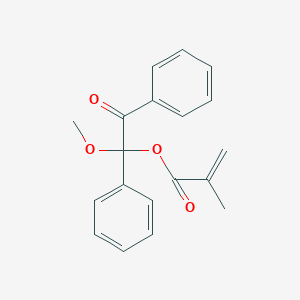
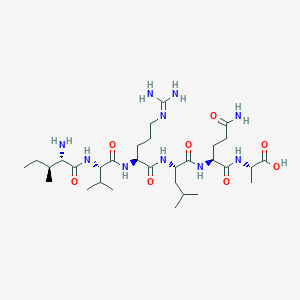
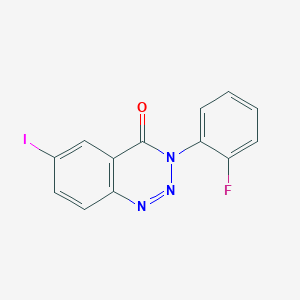

![Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)-](/img/structure/B12609371.png)
